molecular formula C21H19ClN4 B2626632 N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890632-53-8

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2626632
CAS No.: 890632-53-8
M. Wt: 362.86
InChI Key: VXLYQYXHLIIKGI-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole, followed by cyclization and subsequent benzylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the chloro group with various nucleophiles.

Scientific Research Applications

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Comparison with Similar Compounds

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • N-benzyl-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-benzyl-3-(2-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (chlorine, fluorine, bromine) can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-8-4-3-5-9-16)26-21(24-14)20(15(2)25-26)17-10-6-7-11-18(17)22/h3-12,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLYQYXHLIIKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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